molecular formula C7H4BrN3 B13650528 5-Bromopyrido[3,4-d]pyrimidine

5-Bromopyrido[3,4-d]pyrimidine

Cat. No.: B13650528
M. Wt: 210.03 g/mol
InChI Key: JXHZRMOYZMLIJL-UHFFFAOYSA-N
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Description

5-Bromopyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring, with a bromine substituent at the 5-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions, enabling derivatization into bioactive molecules .

Properties

Molecular Formula

C7H4BrN3

Molecular Weight

210.03 g/mol

IUPAC Name

5-bromopyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4BrN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H

InChI Key

JXHZRMOYZMLIJL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CC2=NC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrido[3,4-d]pyrimidine typically involves the bromination of pyrido[3,4-d]pyrimidine. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be employed to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .

Comparison with Similar Compounds

Core Scaffold Variations

Pyrido[3,4-d]pyrimidine Derivatives

  • 8-Bromo-4-chloropyrido[3,4-d]pyrimidine: Shares the same fused pyrido[3,4-d]pyrimidine core but differs in halogen positions (Br at C8, Cl at C4).
  • 6-Chloro-5-methylpyrido[4,3-d]pyrimidine : A positional isomer with a pyrido[4,3-d]pyrimidine core. The C6 chlorine and C5 methyl group reduce planarity, lowering kinase inhibition activity compared to 5-Bromopyrido[3,4-d]pyrimidine .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine : Replaces the pyridine ring with a pyrrole, creating a smaller fused system. The bromine and chlorine substituents enhance reactivity for nucleophilic substitutions, but the reduced aromaticity decreases metabolic stability .

Thieno[2,3-d]pyrimidine Derivatives

  • 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine: Incorporates a thiophene ring instead of pyridine. The sulfur atom increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to pyrido[3,4-d]pyrimidines .

Halogen Substitution Patterns

Compound Halogen Position Key Impact Reference
This compound C5 Enhances cross-coupling reactivity; moderate steric hindrance.
8-Bromo-4-chloropyrido[3,4-d]pyrimidine C8 (Br), C4 (Cl) Dual electron-withdrawing effects improve target binding affinity.
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine C3 (Br), C5 (Cl) Halogens at adjacent positions create steric clashes, reducing bioactivity.
6-Chloro-5-methylpyrido[4,3-d]pyrimidine C6 (Cl) Chlorine’s smaller size allows better target penetration but lowers reactivity.

Metabolic Stability

  • Liver Microsomal Stability :
    Brominated compounds generally exhibit longer half-lives than chlorinated analogs due to slower oxidative dehalogenation. For example, this compound shows 60% remaining after 1 hour in human liver microsomes, compared to 40% for 8-Bromo-4-chloropyrido[3,4-d]pyrimidine .
  • UGT Metabolism :
    Bulkier substituents (e.g., 5-bromo in pyrido[3,4-d]pyrimidine) reduce glucuronidation rates, enhancing systemic exposure .

Key Research Findings

Property This compound 8-Bromo-4-chloropyrido[3,4-d]pyrimidine 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Aqueous Solubility (µg/mL) 12.3 ± 1.5 8.9 ± 0.8 23.4 ± 2.1
logP 2.7 3.1 1.9
IC50 (µM) vs. T. cruzi Not reported 1.2 ± 0.3 0.32 ± 0.05
Metabolic Half-Life (h) 1.8 1.2 0.9

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